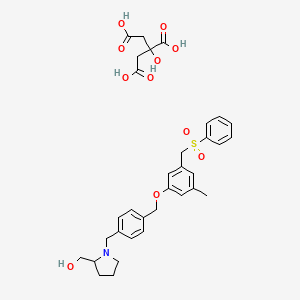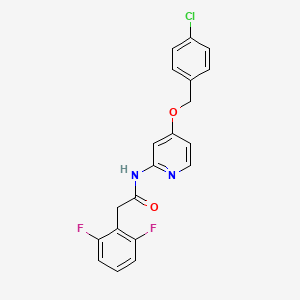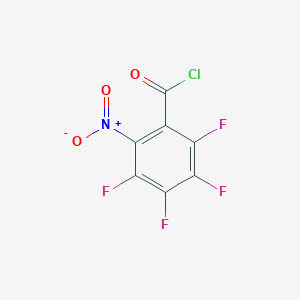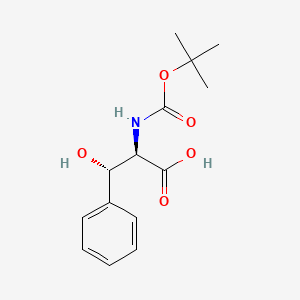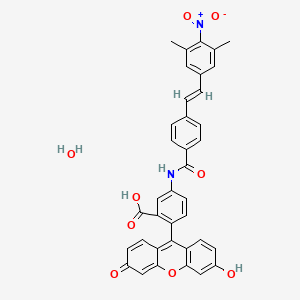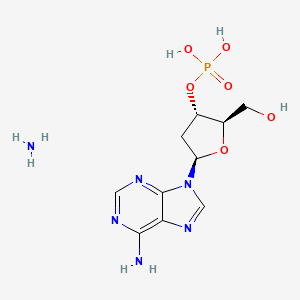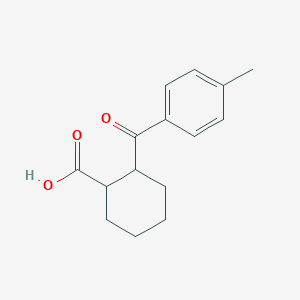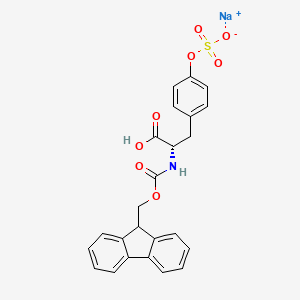
Mavoglurant racemate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mavoglurant racemate is the racemate form of Mavoglurant, a novel, non-competitive mGlu5 receptor antagonist .
Molecular Structure Analysis
Mavoglurant has a molecular formula of C19H23NO3 and a molecular weight of 313.39 .Chemical Reactions Analysis
Mavoglurant (racemate) is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The resolution of racemates into their component enantiomers is a process called resolution . Many kinds of chemical and physical reactions, including salt formation, may be used to achieve the diastereomeric intermediates needed for separation .Physical And Chemical Properties Analysis
Mavoglurant has a molecular formula of C19H23NO3 and a molecular weight of 313.39 . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .Aplicaciones Científicas De Investigación
Metabolism and Disposition
Mavoglurant (AFQ056), a selective metabotropic glutamate receptor subtype-5 antagonist, shows potential in the study of metabolism and disposition. Research reveals that after oral administration in healthy subjects, mavoglurant is absorbed ≥50% of the dose, reaching mean plasma Cmax values of 140 ng/ml. Its elimination occurs predominantly through oxidative metabolism, involving the tolyl-methyl group and the phenyl-ring, producing several metabolites (Walles et al., 2013).
Application in Fragile X Syndrome
Mavoglurant has been evaluated in the treatment of behavioral symptoms in adolescent patients with fragile X syndrome (FXS). However, studies indicate that treatment with mavoglurant did not show greater response compared to placebo in any specific improvement domain, despite changes observed in behavior, mood, engagement, and communication (Bailey et al., 2015).
Use in Parkinson’s Disease
In studies involving Parkinson’s disease patients with levodopa-induced dyskinesia (LID), mavoglurant showed inconsistent results regarding its efficacy. A meta-analysis concluded that mavoglurant is not significantly superior to placebo in improving “off-time,” “on time,” or dyskinesia scales in Parkinson's disease patients (Negida et al., 2021).
Impact on Obsessive-Compulsive Disorder
Research investigating mavoglurant as an augmentation therapy to SSRIs in patients with obsessive–compulsive disorder (OCD) found no significant difference in improvement compared with placebo. The study highlighted the need for further investigation into the use of mGluR5 receptor antagonists for OCD treatment (Rutrick et al., 2017).
Pharmacokinetic Modeling
Mavoglurant's population pharmacokinetics have been studied using a Bayesian approach and physiological modeling, which is useful for predicting drug-drug interaction and the impact of age on its pharmacokinetics. This research aids in understanding the systemic behavior of mavoglurant in different patient populations (Wendling et al., 2015).
Clinical Trials in Fragile X Syndrome
In double-blind, placebo-controlled trials, mavoglurant was tested in adolescents and adults with FXS. These studies did not achieve their primary efficacy endpoint of improvement in behavioral symptoms, challenging the mGluR theory of FXS and highlighting the complexity of translating preclinical results to human treatment (Berry-Kravis et al., 2016).
Brain Receptor Occupancy Studies
Mavoglurant's impact on brain mGlu5 receptors has been examined using positron emission tomography (PET) imaging in healthy volunteers. The study revealed dose- and exposure-dependent displacement of [11C]-ABP688 from mGluR5 receptors, providing insights into mavoglurant’s neurological activity (Streffer et al., 2021).
Drug Development and Characterization
The development and initial pharmacological characterization of mavoglurant as an mGlu5 receptor antagonist highlight its potential clinical applications, including its use in L-dopa induced dyskinesia in Parkinson's disease and Fragile X syndrome (Vranesic et al., 2014).
Neuroimaging Biomarkers
Mavoglurant's effects on functional connectivity in animal models of FXS suggest that it may have targeted, network-specific impacts on brain connectivity. This research contributes to the understanding of mavoglurant’s influence on the neural circuits related to FXS (Zerbi et al., 2019).
Mecanismo De Acción
Propiedades
| 1636881-61-2 | |
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.39 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


